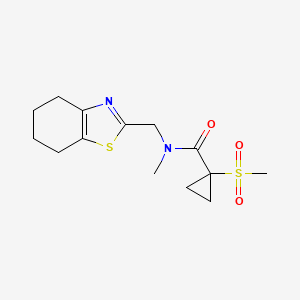![molecular formula C21H27N3O2 B7036999 3-[1-[[3-(1-Benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol](/img/structure/B7036999.png)
3-[1-[[3-(1-Benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[[3-(1-Benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol is a complex organic compound with multiple functional groups. This compound features a benzofuran moiety, a pyrazole ring, and a pyrrolidine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-[1-[[3-(1-Benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol typically involves multiple steps.
Initial formation of the benzofuran derivative.
Coupling of the benzofuran with the pyrazole ring using suitable linkers and reagents.
Introduction of the pyrrolidine ring through cyclization reactions.
Final functionalization to introduce the propanol group.
Large-scale synthesis may use flow chemistry techniques for improved efficiency and yield.
Optimized catalysts and solvents are selected to minimize side reactions and ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
The compound can undergo oxidation and reduction reactions, especially involving the alcohol and pyrazole groups.
Substitution reactions can occur at various positions on the benzofuran and pyrazole rings.
Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution reactions often employ halogenating agents or strong acids/bases.
Oxidation may yield ketones or aldehydes.
Reduction leads to corresponding alcohols or alkanes.
Substitution results in various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Investigated for its unique reactivity patterns in organic transformations.
Studied for its potential interactions with biological molecules due to its structural complexity.
Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The Mechanism:
The compound may interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic forces.
The specific mechanism depends on the functional groups involved in the reaction.
Targets may include enzymes, receptors, or nucleic acids, depending on the application.
Pathways are typically related to the mode of binding and subsequent biological effects.
Comparison with Similar Compounds
Comparison and Uniqueness:
Compared to other benzofuran-pyrazole derivatives, 3-[1-[[3-(1-Benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol stands out due to its additional pyrrolidine ring and propanol group.
These extra functionalities confer unique reactivity and binding characteristics.
Benzofuran derivatives without the pyrazole or pyrrolidine rings.
Pyrazole derivatives lacking the benzofuran moiety.
Compounds with similar backbones but different functional groups.
In sum, this compound is a fascinating compound with diverse applications and unique chemical properties, offering numerous possibilities for further research and industrial use.
Properties
IUPAC Name |
3-[1-[[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-21(10-6-12-25)9-5-11-24(21)15-17-14-23(2)22-20(17)19-13-16-7-3-4-8-18(16)26-19/h3-4,7-8,13-14,25H,5-6,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAHAAGXCIPWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC2=CN(N=C2C3=CC4=CC=CC=C4O3)C)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-6-[[2-(pyridin-3-ylmethoxy)phenyl]methyl]-6-azaspiro[3.4]octane](/img/structure/B7036928.png)
![2-Ethoxy-6-[(5-phenoxyfuran-2-yl)methyl]-6-azaspiro[3.4]octane](/img/structure/B7036929.png)
![6-[(4,5-Dimethoxy-2-methylphenyl)methyl]-2-ethoxy-6-azaspiro[3.4]octane](/img/structure/B7036935.png)
![[1-(1H-indazol-6-ylmethyl)piperidin-2-yl]methyl N-propylcarbamate](/img/structure/B7036945.png)
![[(3S,4R)-1-[[5-(1-methylpyrazol-4-yl)thiophen-2-yl]methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol](/img/structure/B7036946.png)
![[(3S,4R)-1-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol](/img/structure/B7036948.png)
![[1-[(1-ethylpyrrol-3-yl)methyl]piperidin-2-yl]methyl N-propylcarbamate](/img/structure/B7036955.png)
![[1-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidin-2-yl]methyl N-propylcarbamate](/img/structure/B7036959.png)
![[1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate](/img/structure/B7036964.png)
![N-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]ethanesulfonamide](/img/structure/B7036967.png)
![5-[4-[(5-Ethylthiophen-2-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7036975.png)
![N-methyl-N-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B7036992.png)
![2-[2-[[2-(dimethylamino)ethyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7037007.png)
